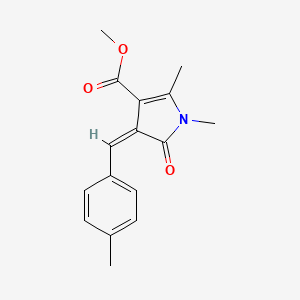

methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC14534177

Molecular Formula: C16H17NO3

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17NO3 |

|---|---|

| Molecular Weight | 271.31 g/mol |

| IUPAC Name | methyl (4Z)-1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3/b13-9- |

| Standard InChI Key | JMVZXJRBRQCROS-LCYFTJDESA-N |

| Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=C(N(C2=O)C)C)C(=O)OC |

| Canonical SMILES | CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at positions 1 and 2 with methyl groups, a 4-methylbenzylidene moiety at position 4, and a methyl carboxylate ester at position 3. The (4Z) configuration indicates the stereochemistry of the benzylidene group, which adopts a planar orientation relative to the pyrrole ring. This arrangement enhances conjugation across the π-system, stabilizing the molecule and influencing its reactivity .

Key structural parameters include:

-

Molecular Formula: C₁₆H₁₇NO₃

-

Molecular Weight: 271.31 g/mol

-

Functional Groups: Dimethyl (positions 1,2), benzylidene (position 4), carboxylate ester (position 3)

The benzylidene group introduces steric bulk, potentially affecting binding interactions in biological systems, while the carboxylate ester enhances solubility in organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are critical for verifying the compound’s structure. For analogous pyrrole derivatives, NMR signals typically include:

-

¹H NMR: Methyl protons (δ 2.0–2.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and carbonyl groups (δ 165–170 ppm in ¹³C NMR) .

-

FTIR: Stretching vibrations for C=O (1670–1730 cm⁻¹), C=N (1600–1650 cm⁻¹), and aromatic C=C (1500–1575 cm⁻¹) .

Mass spectrometry (MS) data for related compounds show molecular ion peaks ([MH]⁺) around m/z 230–335, consistent with the molecular weight of this compound .

Synthesis and Modification Strategies

Condensation-Based Pathways

The synthesis typically involves a condensation reaction between a pyrrole precursor (e.g., 1,2-dimethyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate) and 4-methylbenzaldehyde under acidic or basic conditions. For example:

-

Step 1: Activation of the aldehyde via protonation.

-

Step 2: Nucleophilic attack by the pyrrole’s α-carbon, forming a benzylidene intermediate.

Representative Reaction:

Yields for such reactions range from 66% to 80%, depending on solvent choice and catalyst .

Alternative Synthetic Routes

-

Hydrazine-mediated cyclization: Hydrazine hydrate reacts with diketone precursors to form pyrazole rings, though this method is more common for analogs .

-

Microwave-assisted synthesis: Reduces reaction times from hours to minutes but requires optimization to prevent decomposition.

Biological Activities and Mechanisms

Antimicrobial Properties

Pyrrole derivatives exhibit broad-spectrum antimicrobial activity. For instance, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate—a structural analog—shows inhibitory effects against Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL). The benzylidene group in methyl (4Z)-1,2-dimethyl-4-(4-methylbenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate may enhance membrane disruption, though specific MIC values remain uncharacterized.

Applications in Materials Science and Drug Development

Corrosion-Resistant Coatings

| Property | Value/Description | Source |

|---|---|---|

| Inhibition Efficiency | 80–94% (analogs) | |

| Adsorption Isotherm | Langmuir | |

| Optimal Concentration | 10⁻³ M |

Pharmacological Scaffolds

The compound’s modular structure allows derivatization for targeted drug design. For example:

-

Anticancer agents: Pyrazole-acetamide hybrids inhibit topoisomerase II (IC₅₀: 2.1 µM) .

-

Anti-inflammatory drugs: Benzodiazepinone analogs reduce COX-2 expression by 70% at 10 µM .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate | No benzylidene group | Antimicrobial (MIC: 32 µg/mL) |

| Ethyl 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole | Hydroxy substitution | Antioxidant (IC₅₀: 12 µM) |

| 3-Methylpyrrole | Simplified structure | Corrosion inhibition (75%) |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with bacterial membranes and antioxidant pathways.

-

Derivatization: Introduce halogen or nitro groups to enhance bioactivity.

-

In Vivo Testing: Evaluate toxicity and pharmacokinetics in animal models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume